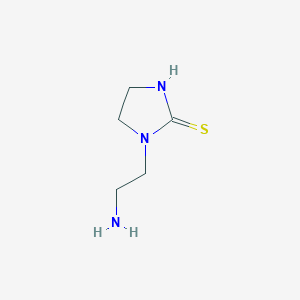

1-(2-Aminoethyl)imidazolidine-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

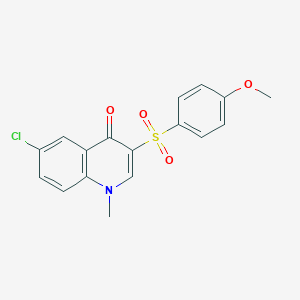

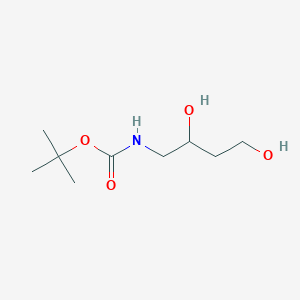

1-(2-Aminoethyl)imidazolidine-2-thione is a chemical compound with the CAS Number: 40778-59-4 . It has a molecular weight of 145.23 and is typically found in a powder form .

Synthesis Analysis

A fast microwave-assisted procedure has been used for synthesizing this compound . A thiazolium salt/triethylamine couple has been found to be an effective system to trigger the domino sequence giving the target heterocycles in good yields (45–97%) and diastereoselectivities (up to 99:1 dr) .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11N3S/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9) .Chemical Reactions Analysis

This compound is used in the preparation of alkyl and aryl azides by chemoselective diazotization of primary amines with in situ-generated fluorosulfonyl azide . It is also used in the preparation of a combinatorial library of 1,2,3-triazole .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 109-110 degrees .Applications De Recherche Scientifique

Reactions with 2-Amino Sugars

1-(2-Aminoethyl)imidazolidine-2-thione is involved in reactions with 2-amino sugars. These reactions undergo several stages, resulting in products like thioureas, imidazolidine-2-thiones, and imidazolidine-2-thiones with a fused bicyclic structure. The stability of these compounds varies based on the pH of the solution, and their electrophoretic mobilities have been studied in different buffer solutions (Scott, 1970).

Pharmaceutical Significance

Imidazolidine-2-thione derivatives display notable biological activities, including antimicrobial, antifungal, and anti-HIV properties. They have been synthesized via various methods, and their use in different therapeutic areas has been documented. Additionally, these compounds have applications in asymmetric catalysis (Savjani & Gajjar, 2011).

Complex Formation with Metals

This compound forms complexes with metals like cadmium, exhibiting interesting properties in both solid-state and solution phases. These complexes have been studied for their antimicrobial activity, with some showing significant antibacterial properties (Wazeer, Isab, & Fettouhi, 2007).

Structural and Spectroscopic Analysis

The compound has been characterized structurally and spectroscopically, revealing insights into its molecular structure and interactions. Studies involving X-ray crystallography and NMR spectroscopy have provided detailed information about its chemical structure and properties (Lee, Azizan, & Tiekink, 2018).

Synthesis and Derivatives

Various synthetic routes have been developed to produce imidazolidine-2-thione and its derivatives. These methods include reactions with 2-amino-2-deoxy-d-glucose and isothiocyanates, leading to the formation of diverse compounds with potential biological and pharmaceutical applications (Fernández-Bolaños et al., 1963).

Antimicrobial Studies

Research involving imidazolidine-2-thione and its derivatives has demonstrated significant antimicrobial activities. These studies provide valuable insights into the potential pharmaceutical applications of these compounds (Al-Maythalony et al., 2008).

Heterocyclic Thioamide Derivatives

Studies have been conducted on heterocyclic thioamide derivatives of metals, including imidazolidine-2-thione, providing insights into their synthesis, structures, and spectroscopic properties. These studies have implications for the understanding of their biological and pharmaceutical applications (Sultana et al., 2010).

Mécanisme D'action

Target of Action

Imidazolidine-2-thione derivatives have been reported to exhibit remarkable biological activities .

Mode of Action

It’s known that imidazolidine-2-thione derivatives interact with their targets to produce various biological effects .

Result of Action

Imidazolidine-2-thione derivatives have been reported to exhibit antimicrobial activity, anti-hiv activity, antifungal activity, and more .

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that this compound belongs to the class of imidazoline compounds, which are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

1-(2-aminoethyl)imidazolidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3S/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTVHONSLJSOLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)N1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2947234.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2947237.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one](/img/structure/B2947240.png)

![N-(4-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2947248.png)

![2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2947249.png)

![2-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947250.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2947251.png)